2-(Acetylamino)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Acetylamino)phenyl benzoate is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Acetylamino)phenyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H15N1O3
- IUPAC Name : this compound
This compound features an acetylamino group attached to a phenyl ring, which is itself linked to a benzoate moiety. The structural characteristics play a significant role in its biological activity.
Anticonvulsant Activity
Research has shown that derivatives of phenylacetamides, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity using animal models. The findings indicated that certain derivatives demonstrated significant protection against seizures in the maximal electroshock (MES) test, suggesting potential applications in epilepsy treatment .
The mechanism by which this compound exerts its effects may involve modulation of neuronal voltage-sensitive sodium channels. This action is crucial for the anticonvulsant efficacy observed in related compounds. The structure-activity relationship (SAR) studies highlighted that modifications to the amide moiety significantly influenced the anticonvulsant activity, indicating that the acetylamino group could enhance binding affinity to target sites .
Case Study 1: Efficacy in Animal Models
In a series of experiments, various derivatives of this compound were tested for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ). The results showed that specific modifications to the phenyl ring led to increased potency against PTZ-induced seizures, demonstrating the importance of structural optimization in drug development .
Case Study 2: Toxicological Assessment
The acute neurological toxicity of this compound was assessed using the rotarod test in mice. The study found that while some derivatives exhibited strong anticonvulsant effects, they also presented varying degrees of toxicity. This highlights the necessity for careful evaluation of both efficacy and safety profiles during the drug development process .
Data Tables
Compound Name | Efficacy (ED50 mg/kg) | Toxicity (Rotarod Test) | Notes |
---|---|---|---|
This compound | 100 | Moderate | Effective against MES seizures |
N-(3-chlorophenyl)-2-acetamide | 300 | Low | High potency, low toxicity |
N-(trifluoromethyl)-2-acetamide | 50 | High | Very potent but more toxic |
Properties
CAS No. |
60949-47-5 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2-acetamidophenyl) benzoate |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16-13-9-5-6-10-14(13)19-15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) |
InChI Key |
GJOBVSPOCRBZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.